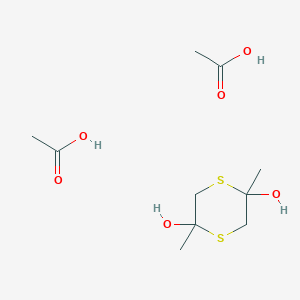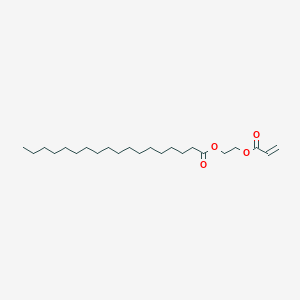
2-(Acryloyloxy)ethyl octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acryloyloxy)ethyl octadecanoate is an organic compound that belongs to the class of esters It is formed by the esterification of octadecanoic acid (stearic acid) with 2-hydroxyethyl acrylate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acryloyloxy)ethyl octadecanoate typically involves the esterification reaction between octadecanoic acid and 2-hydroxyethyl acrylate. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the esterification process. Additionally, the use of solid acid catalysts can facilitate the separation and purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acryloyloxy)ethyl octadecanoate can undergo various chemical reactions, including:
Polymerization: The acrylate group in the compound can participate in free radical polymerization, leading to the formation of polymers with desirable properties.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield octadecanoic acid and 2-hydroxyethyl acrylate.
Addition Reactions: The double bond in the acrylate group can undergo addition reactions with nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the free radical polymerization of the acrylate group.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Addition Reactions: Nucleophiles such as thiols or amines can be used in the presence of a base catalyst to facilitate the addition to the acrylate group.
Major Products Formed
Polymerization: The major products are polymers with acrylate functionalities, which can be further modified for specific applications.
Hydrolysis: The major products are octadecanoic acid and 2-hydroxyethyl acrylate.
Addition Reactions: The major products are adducts formed by the addition of nucleophiles to the acrylate group.
Aplicaciones Científicas De Investigación
2-(Acryloyloxy)ethyl octadecanoate has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as hydrophobicity or biocompatibility.
Materials Science: The compound is used in the development of coatings, adhesives, and sealants with enhanced performance characteristics.
Biomedical Engineering: It is used in the design of drug delivery systems and tissue engineering scaffolds due to its biocompatibility and ability to form hydrogels.
Environmental Science: The compound is used in the development of materials for environmental remediation, such as adsorbents for removing pollutants from water.
Mecanismo De Acción
The mechanism of action of 2-(Acryloyloxy)ethyl octadecanoate depends on its application. In polymerization reactions, the acrylate group undergoes free radical polymerization to form polymers. In drug delivery systems, the compound can form hydrogels that encapsulate drugs and release them in a controlled manner. The ester bond in the compound can be hydrolyzed under physiological conditions, leading to the release of the active components.
Comparación Con Compuestos Similares
2-(Acryloyloxy)ethyl octadecanoate can be compared with other similar compounds, such as:
2-(Acryloyloxy)ethyl methacrylate: This compound has a similar structure but with a methacrylate group instead of an octadecanoate group. It is used in the synthesis of polymers with different properties.
2-(Acryloyloxy)ethyl trimethylammonium chloride: This compound has a quaternary ammonium group, making it useful in the synthesis of cationic polymers with antimicrobial properties.
2-(Acryloyloxy)ethyl succinate: This compound has a succinate group, which imparts different properties to the resulting polymers.
The uniqueness of this compound lies in its long hydrophobic octadecanoate chain, which imparts unique properties such as hydrophobicity and biocompatibility to the resulting polymers.
Propiedades
Número CAS |
149674-64-6 |
|---|---|
Fórmula molecular |
C23H42O4 |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
2-prop-2-enoyloxyethyl octadecanoate |
InChI |
InChI=1S/C23H42O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)27-21-20-26-22(24)4-2/h4H,2-3,5-21H2,1H3 |
Clave InChI |
ADKVTDKVSWFELD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one](/img/structure/B14273557.png)
![Bicyclo[4.2.0]octa-1(8),6-diene](/img/structure/B14273562.png)
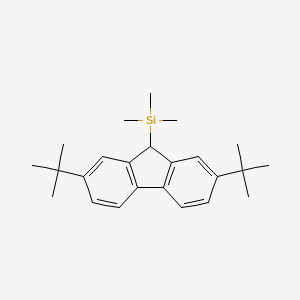
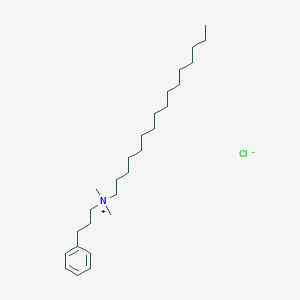
![N-[3-(Diethylamino)propyl]octanamide](/img/structure/B14273575.png)


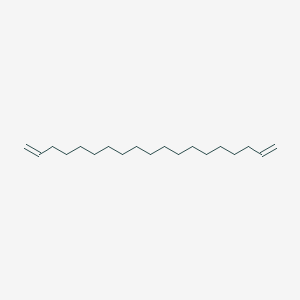
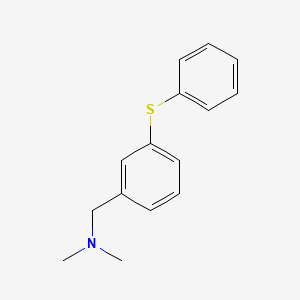
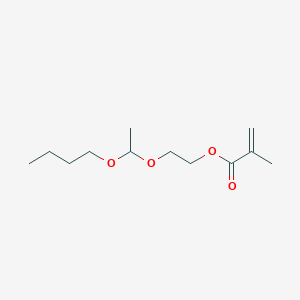
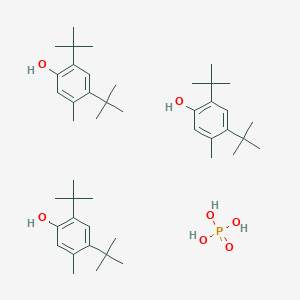
![2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid](/img/structure/B14273647.png)
